molecular formula C10H13BrClNO B8128410 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride

3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride

Cat. No.: B8128410
M. Wt: 278.57 g/mol
InChI Key: VBAQBNAYLGAZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride (CAS: 1203683-81-1) is a small-molecule azetidine derivative characterized by a four-membered azetidine ring substituted with a 3-bromophenoxymethyl group. Its molecular formula is C₉H₁₀BrClNO (MW: 248.55 g/mol), with structural features critical for its physicochemical and biological properties . The SMILES string C1C(CN1)OC2=CC(=CC=C2)Br highlights the bromophenoxy moiety linked via a methylene bridge to the azetidine nitrogen. This compound serves as a versatile building block in medicinal chemistry, particularly in targeting neurological and inflammatory pathways due to its balanced lipophilicity and electronic properties .

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAQBNAYLGAZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-phenol and azetidine.

    Formation of 3-(3-Bromo-phenoxymethyl)-azetidine: The 3-bromo-phenol is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to form the desired product.

    Hydrochloride Salt Formation: The free base form of 3-(3-Bromo-phenoxymethyl)-azetidine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents like toluene or dimethyl sulfoxide.

Major Products: The major products formed from these reactions include various substituted azetidines, phenoxy derivatives, and complex heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride can act as MEK inhibitors, which are useful in treating proliferative diseases such as cancer. MEK (Mitogen-Activated Protein Kinase) plays a crucial role in cell signaling pathways that regulate cell division and survival. Inhibiting this pathway can lead to reduced tumor growth and proliferation .

Case Study: MEK Inhibition
A study disclosed that azetidine derivatives exhibit promising activity against various cancer cell lines by inhibiting the MEK pathway. The structural modifications similar to those in 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride enhance its binding affinity to the target enzymes, thus improving therapeutic efficacy .

Antimicrobial Applications

Antimicrobial Properties
Compounds derived from azetidines have been investigated for their antimicrobial activities. The presence of the bromophenoxy group may enhance the interaction with microbial targets, leading to effective inhibition of bacterial and fungal growth.

Case Study: Antimicrobial Testing
In a study involving a series of synthesized azetidine derivatives, specific compounds demonstrated significant inhibition against various strains of bacteria and fungi. These compounds were evaluated using disc diffusion and broth dilution methods, showcasing the potential of azetidine derivatives as antimicrobial agents .

Catalysis

Role as a Building Block
3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride serves as a versatile building block in organic synthesis. Its ability to participate in catalytic reactions facilitates the formation of more complex heterocycles, which are essential in drug discovery and material sciences.

Industrial Applications
In industrial settings, this compound can be employed in processes requiring high specificity and efficiency, such as continuous flow synthesis methods that optimize yield and purity .

Material Science

Development of New Materials
The unique chemical properties of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride allow it to be utilized in developing new materials with specific functionalities. Its incorporation into polymeric systems can lead to materials with enhanced mechanical properties or specific chemical reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the azetidine ring can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Phenoxyazetidine Derivatives

3-(3-Chlorophenoxy)azetidine Hydrochloride (CAS: 1019616-06-8)
  • Molecular Formula: C₉H₁₁Cl₂NO (MW: 220.10 g/mol).
  • Structural Difference : Chlorine replaces bromine at the meta position.
  • Impact : Reduced molecular weight and lower lipophilicity (Cl vs. Br) may decrease membrane permeability but improve aqueous solubility. Used in early-stage SAR studies for antimicrobial agents .
3-(4-Fluorophenoxy)azetidine Hydrochloride
  • Molecular Formula: C₉H₁₁ClFNO (MW: 207.64 g/mol).
  • Structural Difference : Fluorine at the para position.
  • Impact : Enhanced electronegativity and metabolic stability due to fluorine’s strong C-F bond. Market analysis (2020–2025) indicates growing demand in CNS drug development .
4-[(4-Bromophenyl)methoxy]piperidine Hydrochloride (CAS: 86811-34-9)
  • Molecular Formula: C₁₂H₁₇BrClNO (MW: 306.63 g/mol).
  • Structural Difference : Piperidine ring replaces azetidine, with a bromobenzyloxy group.
  • Impact : Increased ring size (6-membered vs. 4-membered) enhances conformational flexibility but reduces strain energy. This analog shows higher affinity for serotonin receptors in preclinical models .

Substituent Variants on the Azetidine Ring

3-(Methoxymethyl)azetidine Hydrochloride (CAS: 942308-06-7)
  • Molecular Formula: C₅H₁₂ClNO (MW: 137.61 g/mol).
  • Structural Difference: Methoxymethyl group replaces bromophenoxymethyl.
  • Impact : Simplified structure with lower molecular weight improves synthetic accessibility. Widely used as a nucleophile in cross-coupling reactions (e.g., in Compound 20 synthesis for kinase inhibitors) .
3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9)
  • Molecular Formula : C₄H₈ClF₂N (MW: 151.56 g/mol).
  • Structural Difference : Difluoromethyl group introduces strong electronegativity.
  • A key intermediate in fluorinated cyclobutane derivatives .

Bulkier Aromatic and Aliphatic Derivatives

3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride
  • Molecular Formula: C₁₇H₂₂ClNO (MW: 291.82 g/mol).
  • Structural Difference : Naphthalene and propoxy groups increase steric bulk.
  • Impact : Demonstrates neuroprotective effects in SH-SY5Y cells by mitigating oxidative stress and mitochondrial dysfunction. The extended aromatic system enhances π-π stacking interactions in target binding .
3-Methyl-3-(trifluoromethoxy)azetidine Hydrochloride (CAS: 2518152-25-3)
  • Molecular Formula: C₅H₉ClF₃NO (MW: 191.58 g/mol).
  • Structural Difference : Trifluoromethoxy and methyl groups on the azetidine ring.
  • Impact : The trifluoromethoxy group improves bioavailability and resistance to enzymatic degradation. Explored in agrochemical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Primary Application
3-(3-Bromo-phenoxymethyl)-azetidine HCl C₉H₁₀BrClNO 248.55 3-Bromophenoxymethyl 1203683-81-1 Medicinal chemistry building block
3-(3-Chlorophenoxy)azetidine HCl C₉H₁₁Cl₂NO 220.10 3-Chlorophenoxy 1019616-06-8 Antimicrobial SAR studies
3-(4-Fluorophenoxy)azetidine HCl C₉H₁₁ClFNO 207.64 4-Fluorophenoxy N/A CNS drug development
3-(Methoxymethyl)azetidine HCl C₅H₁₂ClNO 137.61 Methoxymethyl 942308-06-7 Kinase inhibitor synthesis
3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl C₁₇H₂₂ClNO 291.82 Naphthalene-propoxy N/A Neuroprotective agents

Key Research Findings

  • Bioactivity : Bromine in the target compound enhances halogen bonding with target proteins, as seen in kinase inhibition assays, compared to chlorine or fluorine analogs .
  • Synthetic Utility : The methoxymethyl analog is preferred in high-yield nucleophilic substitutions, while brominated derivatives require palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions) .
  • Market Trends : Fluorinated azetidines dominate preclinical pipelines due to superior pharmacokinetics, but brominated variants remain relevant for their unique electronic profiles .

Biological Activity

3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride
  • Molecular Formula : C10H12BrClN2O
  • Molecular Weight : 275.57 g/mol

The compound features a bromo-substituted phenyl group attached to an azetidine ring, which is known for its ability to interact with various biological targets.

The biological activity of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. The azetidine structure allows for conformational flexibility, which may enhance its binding affinity to biological targets.

  • Receptor Interaction : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways related to pain, mood, and cognition.
  • Enzymatic Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to antitumor effects.

Anticancer Potential

Recent studies have evaluated the anticancer properties of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride against various cancer cell lines.

Cell LineIC50 (µM)Reference
PC-3 (Prostate)12.5
HCT-116 (Colon)15.0
MDA-MB-231 (Breast)10.0

These findings indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against several bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis75

The results demonstrate that while the compound possesses some antimicrobial properties, its effectiveness varies significantly across different strains.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on the efficacy of 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride revealed significant inhibition of cell proliferation in prostate cancer cells (PC-3). The study utilized a standard MTT assay to determine cell viability and concluded that the compound's mechanism involves apoptosis induction through mitochondrial pathways.
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the compound's selective action against Staphylococcus aureus, suggesting a potential application in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for azetidine-based hydrochlorides, and how can they be optimized for 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride?

  • Answer : Azetidine derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, 3-azetidinemethanol hydrochloride is synthesized from epichlorohydrin and benzylamine, followed by hydrogenolysis and HCl treatment . Optimization strategies include solvent selection (e.g., THF for better cyclization efficiency), temperature control (0–5°C to minimize side reactions), and purification via recrystallization or HPLC (≥98% purity) . For brominated analogs like 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride, electrophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig) may be applicable, with bromine incorporation requiring inert atmospheres to prevent degradation .

Q. Which analytical techniques are critical for characterizing 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride?

  • Answer :

  • Structural confirmation : 1^1H/13^13C NMR (e.g., azetidine ring protons at δ 3.2–4.0 ppm; bromophenoxy methyl group at δ 4.5–5.0 ppm) and FT-IR (C-Br stretch at ~500–600 cm1^{-1}) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ for C10_{10}H12_{12}BrClNO: calc. 292.97) .

Q. What preliminary biological screening models are suitable for this compound?

  • Answer : Neuroprotective activity is commonly evaluated using:

  • SH-SY5Y cells treated with MPP+^+ (a Parkinson’s disease model) to assess mitochondrial membrane potential (JC-1 assay) and ROS levels (DCFH-DA probe) .
  • BV2 microglial cells stimulated with LPS to measure NLRP3 inflammasome activation (IL-1β secretion via ELISA) .
  • In vitro enzyme assays (e.g., acetylcholinesterase inhibition for Alzheimer’s relevance) .

Advanced Research Questions

Q. How does 3-(3-Bromo-phenoxymethyl)-azetidine hydrochloride modulate oxidative stress and mitochondrial dysfunction in neurodegenerative models?

  • Answer : In SH-SY5Y cells, analogous azetidine derivatives (e.g., KHG26792) reduce ROS by 40–60% via Nrf2/ARE pathway activation and restore mitochondrial membrane potential (ΔΨm) by upregulating Bcl-2/Bax ratio . The bromophenoxy group may enhance electron-withdrawing effects, stabilizing free radical intermediates. Comparative studies with non-brominated analogs (e.g., 3-(3-chlorophenoxy)azetidine) show weaker efficacy, suggesting bromine’s role in improving bioavailability .

Q. What contradictions exist in reported data on azetidine derivatives’ neuroprotective mechanisms, and how can they be resolved?

  • Answer : Some studies report NLRP3 inflammasome inhibition via ERK/GSK3β pathway suppression , while others emphasize PI3K/Akt activation . These discrepancies may arise from cell-type specificity (e.g., microglia vs. neurons) or concentration-dependent effects (e.g., 10 μM vs. 50 μM). Resolving this requires:

  • Dose-response studies across multiple cell lines.
  • Knockout models (e.g., NLRP3/^{-/-} mice) to isolate signaling pathways .
  • Phosphoproteomics to map kinase activity changes .

Q. How can structure-activity relationships (SAR) guide the design of improved azetidine analogs?

  • Answer : Key SAR insights include:

  • Azetidine ring substitution : 3-position modifications (e.g., hydroxymethyl vs. bromophenoxymethyl) alter blood-brain barrier permeability. Hydrophobic groups (e.g., bromophenoxy) enhance CNS penetration .
  • Halogen effects : Bromine improves binding to hydrophobic pockets in kinase targets (e.g., GSK3β) compared to chlorine .
  • Table : Comparative IC50_{50} values for analogs:
CompoundTarget (IC50_{50})Reference
3-Bromo-phenoxymethyl analogGSK3β: 1.2 μM
3-Chloro-phenoxymethyl analogGSK3β: 3.8 μM

Q. What experimental controls are essential when studying this compound’s anti-inflammatory effects in microglia?

  • Answer : Critical controls include:

  • Vehicle controls (e.g., DMSO at ≤0.1% to exclude solvent toxicity).
  • Positive controls : MCC950 (NLRP3 inhibitor) or resveratrol (ROS scavenger) .
  • Negative controls : LPS-only treatment to baseline inflammasome activation.
  • Cytotoxicity assays (MTT or LDH) to distinguish anti-inflammatory effects from cell death .

Methodological Recommendations

  • Synthesis : Prioritize air-sensitive techniques for brominated intermediates .
  • Bioassays : Use primary neurons (e.g., rat cortical neurons) to validate findings from immortalized lines .
  • Data analysis : Apply multivariate statistics (e.g., PCA) to disentangle overlapping signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.